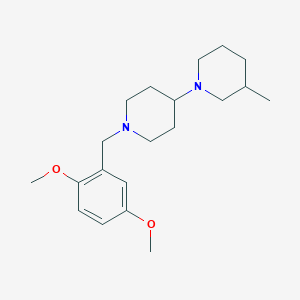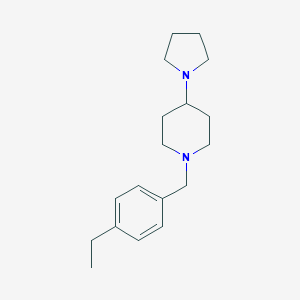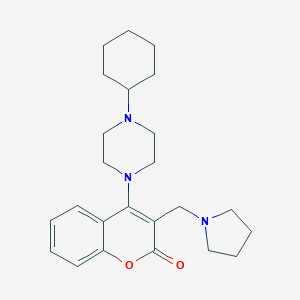![molecular formula C23H37N3 B247062 1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine, commonly known as BAM-22P, is a piperazine derivative that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mécanisme D'action
BAM-22P has been found to be a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). This receptor is primarily found in the brain and has been implicated in the regulation of various physiological processes, including mood, anxiety, and addiction. BAM-22P binds to GPR139 and activates a signaling cascade that leads to the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that BAM-22P has a number of biochemical and physiological effects. In animal models, BAM-22P has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity and reduced anxiety-like behavior. Additionally, BAM-22P has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAM-22P is its selectivity for GPR139, which allows for more precise manipulation of this receptor in laboratory experiments. Additionally, BAM-22P has a relatively long half-life, which allows for sustained activation of GPR139. However, one limitation of BAM-22P is its relatively low potency compared to other GPR139 agonists. This may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on BAM-22P. One area of interest is its potential as a treatment for various neuropsychiatric disorders, including anxiety and addiction. Additionally, further research is needed to fully understand the mechanism of action of BAM-22P and its effects on GPR139 signaling. Finally, there is potential for the development of more potent and selective GPR139 agonists based on the structure of BAM-22P.
Méthodes De Synthèse
The synthesis of BAM-22P involves the reaction of 1-benzylpiperazine with 1-(3-methylcyclohexyl)piperidine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BAM-22P has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential as a tool for studying the role of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that play a crucial role in many physiological processes, including neurotransmission, hormone regulation, and immune response.
Propriétés
Nom du produit |
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C23H37N3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
1-benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)25-12-10-22(11-13-25)26-16-14-24(15-17-26)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
Clé InChI |
KZAYPWPXFXBOLG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)




amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)